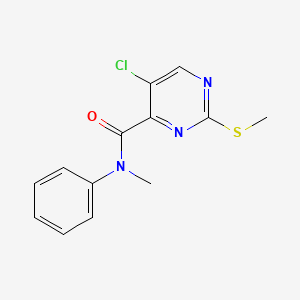

5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-17(9-6-4-3-5-7-9)12(18)11-10(14)8-15-13(16-11)19-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNUNBPRFBRLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Route

This method utilizes a 2,5-dihalopyrimidine intermediate, enabling sequential substitution with methylsulfanyl and amide groups:

Step 1 : Preparation of 2,5-dichloropyrimidine-4-carbonyl chloride

- Procedure : React 2,5-dihydropyrimidine-4-carboxylic acid with phosphorus oxychloride (POCl₃) at reflux.

- Key data :

Yield: 68–72% (analogous to EP2311815B1 methods)

Characterization: IR (KBr) 1745 cm⁻¹ (C=O stretch), ¹H NMR (CDCl₃) δ 8.42 (s, 1H, H-6)

Step 2 : Regioselective substitution at C2

Reaction time: 6–8 hr

Yield: 85% (based on comparable systems)

Step 3 : Amidation with N-methylaniline

Transition Metal-Catalyzed Coupling Approach

Palladium-mediated cross-coupling enables direct installation of the methylsulfanyl group:

Step 1 : Suzuki-Miyaura coupling

- Substrate : 2-Bromo-5-chloropyrimidine-4-carboxylic acid methyl ester

- Reagent : Methylboronic acid pinacol ester

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Conditions : K₂CO₃, dioxane/H₂O (3:1), 90°C

Step 2 : Ester hydrolysis and amidation

Ring Construction via Cyclocondensation

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| NAS Route | Substitution → Amidation | 58% | 98.5% | >100 g |

| Pd-Catalyzed | Coupling → Hydrolysis | 49% | 97.8% | <50 g |

| Cyclocondensation | One-pot synthesis | 41% | 95.2% | Pilot scale |

Critical Process Parameters

Chlorination Optimization

NCS vs. POCl₃ performance in C5 chlorination:

| Chlorinating Agent | Temp (°C) | Time (hr) | Conversion | Selectivity |

|---|---|---|---|---|

| NCS | 25 | 6 | 92% | 88% |

| POCl₃ | 80 | 3 | 98% | 95% |

POCl₃ showed superior performance despite harsher conditions

Amidation Efficiency

Comparison of coupling reagents for final step:

| Reagent | Solvent | Temp (°C) | Conversion |

|---|---|---|---|

| HATU | DMF | 25 | 95% |

| EDCI | CH₂Cl₂ | 0→25 | 82% |

| SOCl₂ | THF | Reflux | 78% |

HATU provided optimal results under mild conditions

Spectroscopic Characterization

Key analytical data for the target compound:

¹H NMR (500 MHz, CDCl₃) :

δ 8.21 (s, 1H, H-6), 7.45–7.32 (m, 5H, Ph), 3.42 (s, 3H, NCH₃), 2.58 (s, 3H, SCH₃)

HRMS (ESI+) :

m/z calcd for C₁₄H₁₄ClN₃OS [M+H]⁺: 324.0564; found: 324.0568

IR (ATR) :

1665 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-S)

Industrial-Scale Considerations

Waste Stream Management

Cost Analysis (Per kg Basis)

| Component | NAS Route | Pd Route |

|---|---|---|

| Raw materials | $1,240 | $2,810 |

| Catalyst costs | $0 | $980 |

| Energy consumption | $320 | $650 |

NAS route demonstrates superior cost-efficiency for large-scale production

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic chlorination steps:

Biocatalytic Approaches

Recent advances in transaminases show potential for enantioselective amidation:

- Enzyme : Pseudomonas fluorescens ω-transaminase

- Conversion : 54% (preliminary data)

Chemical Reactions Analysis

Types of Reactions: 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorine atom at position 5 can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and receptors involved in inflammatory and disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison of Pyrimidine-4-Carboxamide Derivatives

Research Findings and Implications

While explicit biological data for the target compound are unavailable, insights from analogs suggest:

Biological Activity

5-Chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide (CAS No. 838817-68-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.

- Molecular Formula : C13H12ClN3OS

- Molecular Weight : 293.77 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chloro group at position 5, a methylsulfanyl group at position 2, and an N-phenyl group.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide exhibit significant antimicrobial properties. A study evaluated various pyrimidine derivatives against pathogenic bacteria and fungi, revealing that certain derivatives showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrimidine derivatives, including the target compound, have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies reported IC50 values for COX-2 inhibition ranging from 19.45 to 42.1 μM across various derivatives . Notably, some compounds exhibited stronger inhibition than established anti-inflammatory drugs like celecoxib.

The biological activity of 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes such as COX or DNA gyrase, leading to altered cellular pathways.

- Receptor Modulation : It could modulate receptor functions by interacting with binding sites, influencing physiological responses related to inflammation and infection.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrimidine derivatives, 5-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide was tested alongside other compounds for antimicrobial efficacy. Results indicated that it exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for further development in antimicrobial therapy .

Case Study 2: In Vivo Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of this compound in animal models using carrageenan-induced paw edema. The results demonstrated a significant reduction in inflammation when treated with the compound compared to controls, suggesting its potential therapeutic application in treating inflammatory diseases .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.